Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)18-12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEFIGMPNVNUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621464 | |
| Record name | Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179381-93-2 | |
| Record name | Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Strategic Chemical Precursors
Development of Novel and Efficient Synthetic Routes to Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
The effective synthesis of this compound is contingent upon the strategic formation of its ester and carbon-carbon bonds, along with the accurate placement of the substituted aromatic group.
Advanced Esterification Techniques and Catalytic Systems
A crucial step in many synthetic pathways to produce this compound is the esterification of its carboxylic acid precursor, 3-[3-(trifluoromethoxy)phenyl]propanoic acid. chemimpex.comnih.gov While the traditional Fischer-Speier esterification, which uses a mineral acid catalyst in ethanol (B145695), is a viable option, contemporary methods focus on milder and more efficient catalytic systems to enhance yields and shorten reaction times. ceon.rsresearchgate.net
One advanced approach involves using carbodiimide-mediated coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method allows for the formation of the ester bond under mild conditions, typically at room temperature, which helps to minimize side reactions.
Another sophisticated technique is the use of triphenylphosphine (B44618) dibromide in a one-pot protocol, which has been shown to convert carboxylic acids to their esters in moderate-to-high yields. unc.edu For instance, the esterification of 3-phenylpropionic acid with various primary alcohols using this reagent has been demonstrated to be effective. unc.edu
Catalytic systems have also seen significant advancements. The use of solid-supported acid catalysts, such as ion-exchange resins or zeolites, provides benefits in terms of catalyst recovery and simplification of product purification. These heterogeneous catalysts can be easily filtered out, streamlining the work-up process and enabling their reuse, which is in line with the principles of green chemistry.
A comparison of these esterification methods is provided in the interactive data table below:
| Esterification Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄, HCl | Reflux in Ethanol | Inexpensive reagents | Harsh conditions, potential for side reactions, requires excess alcohol |
| Carbodiimide Coupling | DCC/DMAP or EDC/DMAP | Room Temperature | Mild conditions, high yields | Stoichiometric amounts of coupling agents, formation of urea (B33335) byproducts |
| Triphenylphosphine Dibromide | PPh₃Br₂/Base | Room Temperature to Reflux | One-pot procedure, good yields | Stoichiometric phosphine (B1218219) reagent |
| Solid-Supported Acid Catalysis | Amberlyst-15, Zeolites | Elevated Temperatures | Recyclable catalyst, simplified workup | May require higher temperatures and longer reaction times |
Propanoate Chain Formation via Targeted Carbon-Carbon Bond Constructions
The formation of the three-carbon propanoate chain attached to the aromatic ring is a critical step that can be accomplished through various carbon-carbon bond-forming reactions. illinois.educhemistry.coachyoutube.comicmpp.ro
Cross-Coupling Reactions: A prominent strategy involves the Mizoroki-Heck cross-coupling reaction. For example, the reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)₂, can be used to form a precursor that, after hydrogenation, yields the desired propanoate structure. nih.gov
Wittig-type Reactions: The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for creating an α,β-unsaturated ester intermediate, which can then be reduced to the saturated propanoate. The reaction of 3-(trifluoromethoxy)benzaldehyde (B1330798) with a stabilized ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane, produces ethyl 3-(trifluoromethoxy)cinnamate. Subsequent catalytic hydrogenation of the double bond, typically with palladium on carbon (Pd/C) and hydrogen gas, affords the final product.
Regioselective Introduction of the Trifluoromethoxy-Substituted Phenyl Moiety
The precise positioning of the trifluoromethoxy group at the meta-position of the phenyl ring is a key synthetic consideration. nih.govresearchgate.netscribd.com This is generally accomplished by utilizing a starting material that already incorporates this functional group in the correct orientation. Commercially available compounds such as 3-(trifluoromethoxy)aniline (B52521) or 1-bromo-3-(trifluoromethoxy)benzene (B1268021) are common precursors.
Recent advancements in trifluoromethoxylation reactions have provided new methods for introducing the -OCF₃ group. discoveroakwoodchemical.comnih.gov These methods often involve electrophilic trifluoromethylating agents or the use of trifluoromethoxide anion sources. nih.gov However, for the synthesis of this compound, starting with a pre-functionalized aromatic ring is often the more direct approach.
Stereochemical Considerations in Analogue Synthesis
While this compound is an achiral molecule, the synthetic methodologies described can be adapted for the preparation of chiral analogues. The introduction of a substituent at the α- or β-position of the propanoate chain would generate a stereocenter, leading to chiral derivatives that may be of interest for future research.
The stereoselective synthesis of such analogues could be achieved through several strategies. Asymmetric hydrogenation of an α,β-unsaturated precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), could yield enantiomerically enriched products. Another approach would be the use of chiral auxiliaries attached to the ester or a precursor, which would guide the stereochemical outcome of key bond-forming reactions.
Green Chemistry Principles and Sustainable Synthesis Approaches
The increasing focus on environmentally friendly chemical processes has driven the development of more sustainable synthetic routes for compounds like this compound. slideshare.netnih.govdergipark.org.tr
Solvent-Free or Alternative Media Methodologies
A core principle of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com Research into solvent-free reaction conditions for esterification has shown significant promise. For example, microwave-assisted organic synthesis (MAOS) can accelerate esterification reactions under solvent-free conditions, often resulting in higher yields and dramatically reduced reaction times. mdpi.com
The use of greener, more environmentally benign reaction media is also an area of active investigation. dergipark.org.trmdpi.com Water, despite the low solubility of many organic reactants, is considered a key green solvent due to its non-toxic and non-flammable nature. mdpi.com Ionic liquids and deep eutectic solvents are also being explored as recyclable reaction media that can facilitate catalyst recovery and reuse. nih.gov The application of these green methodologies to the synthesis of this compound offers a pathway to minimize the environmental impact of its production.
Elucidating Chemical Reactivity and Transformation Mechanisms
Hydrolysis and Transesterification Reactions of the Ethyl Ester Group
The ethyl ester group is a primary site of chemical reactivity in Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate, susceptible to both hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond and can be catalyzed by acids, bases, or enzymes.
Detailed Mechanistic Analysis of Acid-Catalyzed Pathways
Under acidic conditions, the hydrolysis of this compound to 3-[3-(trifluoromethoxy)phenyl]propanoic acid and ethanol (B145695) proceeds through a well-established nucleophilic acyl substitution mechanism. The reaction is typically initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk
The key steps in the acid-catalyzed hydrolysis are:
Protonation of the carbonyl oxygen: This initial step increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com
Nucleophilic attack by water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com
Proton transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group.
Elimination of the leaving group: The protonated ethoxy group departs as a neutral ethanol molecule, a good leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. libretexts.org
This entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. chemguide.co.uk
Investigations into Base-Catalyzed and Nucleophilic Acyl Substitution Mechanisms
Base-catalyzed hydrolysis, also known as saponification, offers an alternative and often irreversible pathway for the cleavage of the ester bond. chemistrysteps.com The reaction is initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon. This process does not require prior activation of the carbonyl group.
The mechanism for base-catalyzed hydrolysis involves the following steps:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen. youtube.com
Elimination of the alkoxide: The tetrahedral intermediate collapses, and the ethoxide ion (EtO⁻) is expelled as the leaving group.
Acid-base reaction: The ethoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and ethanol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.comyoutube.com
Due to the irreversible nature of the final step, saponification is a highly efficient method for ester hydrolysis.
Enzyme-Mediated Transformations (Purely mechanistic, not biological outcome)
Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound with high specificity and efficiency under mild conditions. mdpi.comtandfonline.com The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate) in the active site. researchgate.net
The general enzymatic mechanism proceeds as follows:
Acylation of the enzyme: The serine residue in the catalytic triad acts as a nucleophile, attacking the carbonyl carbon of the ester. This is facilitated by the other residues in the triad, which help to deprotonate the serine hydroxyl group and stabilize the resulting tetrahedral intermediate. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol (ethanol). researchgate.net
Deacylation of the enzyme: A water molecule then enters the active site and, activated by the histidine residue, acts as a nucleophile to attack the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product. researchgate.net
The specificity of the enzyme for the substrate is determined by the shape and chemical nature of the active site.
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is subject to electrophilic and, under certain conditions, nucleophilic substitution reactions. The trifluoromethoxy (-OCF₃) group significantly influences the reactivity and regioselectivity of these transformations.
Electronic and Steric Effects of the Trifluoromethoxy Group on Electrophilic Aromatic Substitution (e.g., directing effects)
The trifluoromethoxy group is a deactivating substituent in electrophilic aromatic substitution, meaning it makes the aromatic ring less reactive than benzene (B151609). prexams.com This deactivation is due to the strong electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atoms. However, the oxygen atom of the trifluoromethoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).
The interplay of these opposing effects determines the directing influence of the -OCF₃ group. While the inductive effect deactivates the entire ring, the resonance effect preferentially increases the electron density at the ortho and para positions. Consequently, the trifluoromethoxy group is an ortho-, para-director . youtube.comminia.edu.eg
Directing Effects in Electrophilic Aromatic Substitution
| Electrophilic Reaction | Major Products | Minor Products | Reference |
|---|---|---|---|
| Nitration | para-nitro | ortho-nitro | minia.edu.eg |
| Halogenation | para-halo | ortho-halo | minia.edu.eg |
This table represents the expected directing effects based on studies of trifluoromethoxybenzene and similar compounds. Specific product ratios for this compound may vary due to the presence of the ethyl propanoate side chain.
The steric bulk of the trifluoromethoxy group can also influence the product distribution, often favoring substitution at the less hindered para position over the ortho positions. msu.edu
Investigation of Key Intermediates and By-products in Synthetic Pathways
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) is generally difficult on an unactivated benzene ring. However, the presence of strong electron-withdrawing groups can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The trifluoromethoxy group, with its strong -I effect, contributes to the electron deficiency of the aromatic ring, making it more susceptible to nucleophilic attack.
For a nucleophilic aromatic substitution to occur on the ring of this compound, a good leaving group (such as a halide) would typically need to be present on the ring, and the reaction would be further facilitated by additional electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic attack: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).
Loss of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.
The rate of SₙAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic stabilization provided by the substituents on the aromatic ring. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck with precursors/byproducts)
The carbon framework of this compound can be efficiently constructed using palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
In a likely synthetic route to the target compound, the Mizoroki-Heck reaction would be employed to couple an aryl halide, specifically a 3-(trifluoromethoxy)phenyl halide (e.g., 1-bromo-3-(trifluoromethoxy)benzene (B1268021) or 1-iodo-3-(trifluoromethoxy)benzene), with an acrylic ester, such as ethyl acrylate (B77674). The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂).
The catalytic cycle of the Mizoroki-Heck reaction proceeds through several key steps:
Oxidative Addition : The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a palladium(II) intermediate (Ar-Pd-X).
Migratory Insertion (Carbopalladation) : The alkene (ethyl acrylate) coordinates to the palladium center and then inserts into the Aryl-Pd bond. This step forms a new carbon-carbon bond and results in a new palladium(II) intermediate.
β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, transferring to the palladium center. This step forms the substituted alkene product and a hydrido-palladium(II) complex (H-Pd-X).
Reductive Elimination : The base present in the reaction mixture facilitates the reductive elimination of H-X from the palladium complex, regenerating the active palladium(0) catalyst for the next cycle.
While the primary product of the Heck reaction between 3-(trifluoromethoxy)phenyl halide and ethyl acrylate would be ethyl 3-[3-(trifluoromethoxy)phenyl]acrylate, a subsequent reduction (hydrogenation) of the newly formed double bond is necessary to yield the final saturated propanoate. This hydrogenation can often be carried out in a one-pot or tandem fashion.
| Component | Role | Example |
| Aryl Halide | Aromatic building block | 1-Bromo-3-(trifluoromethoxy)benzene |
| Alkene | Propanoate chain precursor | Ethyl acrylate |
| Catalyst | Facilitates C-C bond formation | Palladium(II) acetate (Pd(OAc)₂) |
| Base | Regenerates the catalyst | Triethylamine (B128534) (Et₃N), Potassium carbonate (K₂CO₃) |
| Solvent | Reaction medium | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) |
Table 1. Key Components of the Mizoroki-Heck Reaction for Precursor Synthesis.
Chemical Transformations at the Propanoate Chain
The ethyl propanoate side chain of the molecule is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a range of derivatives.
Reduction of the Ester Functionality to Aldehydes and Alcohols
The ester functionality of this compound can be selectively reduced to either the corresponding aldehyde or primary alcohol using appropriate reducing agents.
Reduction to Alcohol: A complete reduction of the ester to the primary alcohol, 3-[3-(trifluoromethoxy)phenyl]propan-1-ol, can be achieved using strong hydride reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which upon acidic or aqueous workup yields the primary alcohol.
Reduction to Aldehyde: The partial reduction of the ester to the aldehyde, 3-[3-(trifluoromethoxy)phenyl]propanal, requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically carried out at very low temperatures (e.g., -78 °C) to control the reactivity of the reagent. At this low temperature, DIBAL-H adds to the ester to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the reaction is quenched with water during workup. This procedure effectively prevents the second reduction step that would lead to the alcohol.
| Reagent | Product | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | 3-[3-(trifluoromethoxy)phenyl]propan-1-ol | THF or Et₂O, 0 °C to room temp. |
| Diisobutylaluminium hydride (DIBAL-H) | 3-[3-(trifluoromethoxy)phenyl]propanal | Toluene or CH₂Cl₂, -78 °C |
Table 2. Selective Reduction of the Ester Functionality.
Functionalization of α- and β-Carbons via Enolate Chemistry
α-Carbon Functionalization: The α-carbon of the propanoate chain (the carbon adjacent to the carbonyl group) possesses acidic protons that can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose as it is strong enough to completely deprotonate the ester at the α-position, while its steric bulk prevents it from acting as a nucleophile towards the ester carbonyl.
Once formed, the enolate can react with various electrophiles in an Sₙ2-type reaction. For example, alkylation of the enolate with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the α-position, forming a new carbon-carbon bond. This method allows for the synthesis of a wide range of α-substituted derivatives.
β-Carbon Functionalization: Direct functionalization at the β-carbon of the saturated propanoate chain is not straightforward via enolate chemistry. However, this position can be functionalized by employing a conjugate addition (Michael addition) reaction on an α,β-unsaturated precursor, such as ethyl 3-[3-(trifluoromethoxy)phenyl]acrylate. In this reaction, a nucleophile (a Michael donor), such as an enolate, an amine, or a thiol, adds to the β-carbon of the conjugated system. This reaction is highly efficient for forming new carbon-carbon or carbon-heteroatom bonds at the β-position. The resulting product from a Michael addition would be a functionalized version of this compound.
Impact of the Trifluoromethoxy Group on Overall Molecular Reactivity and Electronic Properties
The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring through the sigma bond framework. This effect is stronger than that of a methoxy (B1213986) group and even a trifluoromethyl group.
Simultaneously, the lone pairs on the oxygen atom can participate in resonance with the aromatic π-system, donating electron density (+M effect). However, this resonance donation is significantly weaker than that of a methoxy group because the highly electronegative fluorine atoms pull electron density away from the oxygen, making its lone pairs less available for donation.
The net result is that the strong inductive withdrawal dominates, making the trifluoromethoxy group a net electron-withdrawing substituent. This has several important consequences for the molecule's reactivity:
Aromatic Ring Reactivity: The -OCF₃ group deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. Despite being deactivating, the weak resonance donation from the oxygen atom directs incoming electrophiles to the ortho and para positions. However, electrophilic substitution on the 3-substituted ring would primarily occur at the 5-position (meta to the propanoate chain) and to a lesser extent at the 2, 4, and 6 positions, influenced by both electronic and steric factors.
Lipophilicity: The trifluoromethoxy group is highly lipophilic, significantly more so than a methoxy or even a trifluoromethyl group. This property can enhance the solubility of the molecule in nonpolar solvents and can be a critical factor in the design of bioactive compounds, as it influences membrane permeability and transport properties. nih.gov
Metabolic Stability: The C-F bonds in the trifluoromethoxy group are very strong, and the group as a whole is resistant to chemical and metabolic degradation, particularly in comparison to a methoxy group which can be susceptible to O-dealkylation. nih.gov
| Electronic Effect | Description | Impact on Aromatic Ring |
| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity of fluorine atoms. | Deactivates the ring towards electrophilic attack. |
| Resonance Effect (+M) | Weak electron donation from oxygen lone pairs into the π-system. | ortho, para-directing for electrophilic attack. |
| Overall Effect | Strongly electron-withdrawing and deactivating. | Reduced reactivity in electrophilic aromatic substitution. |
Table 3. Electronic Properties of the Trifluoromethoxy Group.
Applications As a Pivotal Synthetic Intermediate and Versatile Building Block
Role in the Synthesis of Complex Organic Scaffolds
The unique electronic properties conferred by the trifluoromethoxy group, combined with the reactivity of the ethyl propanoate moiety, position Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate as a key starting material for the synthesis of a variety of organic structures.
While direct studies on the cyclization reactions of this compound are not extensively documented, the reactivity of analogous compounds provides a strong indication of its potential in heterocyclic synthesis. For instance, the related β-keto ester, ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate, is a prime candidate for constructing heterocyclic rings. Such β-keto esters are widely employed in condensation and cyclization reactions to form a variety of heterocyclic systems. myskinrecipes.com This reactivity is due to the presence of both an ester and a ketone functionality, which allows for diverse reaction pathways. myskinrecipes.com For example, a similar compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, readily reacts with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) to yield 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine (B127925) derivatives.
The trifluoromethoxy group is a critical pharmacophore in medicinal and agrochemical chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, compounds like this compound are valuable precursors to advanced intermediates for these industries.
The analogous compound, ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, serves as a key intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism. nih.govpharmaffiliates.com In one improved synthesis of a Cinacalcet intermediate, 3-(3-trifluoromethylphenyl)propanal, the corresponding ethyl propanoate is a known byproduct that can be reduced to the desired aldehyde. nih.gov This highlights the role of such propanoates as direct precursors in the synthesis of active pharmaceutical ingredients.
The general utility of trifluoromethylated and trifluoromethoxylated phenylpropanoates extends to the development of a range of bioactive molecules. For example, ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is recognized for its potential applications in pharmaceuticals and agrochemicals due to the distinctive electronic properties imparted by the trifluoromethyl group. smolecule.com These properties make it a subject of interest for developing new therapeutic agents and effective pesticides or herbicides. smolecule.com
The incorporation of trifluoromethoxy groups into organic molecules can significantly influence their physical and electronic properties, making them attractive for applications in materials science. The enhanced lipophilicity and thermal stability associated with the OCF3 group are desirable traits for the development of novel functional materials. While specific applications of this compound in this area are not yet widely reported, its structural analog, ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate, is noted for its potential in material science, where its chemical structure may be leveraged to develop new materials with specific properties. smolecule.com
Development of Novel Reaction Methodologies Where the Compound Serves as a Substrate or Reagent
While specific novel reaction methodologies centered on this compound are still an emerging area of research, the reactivity of its analogs provides a framework for potential synthetic transformations. For instance, the mechanochemical synthesis of fluorinated pyrazolones has been demonstrated using ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate as a starting material. This one-pot, multistep reaction highlights the potential for developing environmentally benign synthetic routes utilizing such fluorinated precursors.
Furthermore, studies on the reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles have led to the development of methods for synthesizing various trifluoromethyl-containing heterocyclic compounds, including dihydropyrans and piperidines. These investigations into the reactivity of fluorinated esters are crucial for expanding the synthetic chemist's toolkit and enabling the construction of novel molecular architectures.
Design and Synthesis of Chemically Modified Analogs for Structure-Reactivity Relationship Studies (Purely chemical, non-biological)
The systematic modification of the structure of this compound and its analogs is a key strategy for conducting structure-reactivity relationship studies. By altering the substitution pattern on the phenyl ring or modifying the ester group, chemists can fine-tune the electronic and steric properties of the molecule and observe the resulting impact on its reactivity in various chemical transformations.
For example, a range of substituted ethyl 3-oxo-3-phenylpropanoates, including those with trifluoromethyl, bromo, and methoxy (B1213986) groups at different positions on the phenyl ring, have been synthesized to study their behavior in subsequent reactions. The synthesis of these analogs, such as ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, allows for a comparative analysis of how different substituents influence the keto-enol tautomerism and the propensity for cyclization and other reactions.
The table below presents a selection of chemically modified analogs of this compound and related compounds, which are instrumental in such structure-reactivity studies.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 179381-93-2 | C12H13F3O3 |
| Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate | 642451-74-9 | C12H11F3O4 |
| Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate | 70311-33-0 | C12H13F3O2 |
| Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate | 89424-17-9 | C12H11F3O3 |
| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 106263-53-0 | C12H11F3O3 |
| Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | 894802-88-1 | C13H13F3O3 |
These studies are purely chemical in nature and are fundamental to understanding the underlying principles that govern the reactivity of this class of compounds, paving the way for the rational design of new synthetic intermediates and functional molecules.
Advanced Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity. d-nb.infonih.gov A common approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govajchem-a.comnih.gov These calculations allow for the optimization of the molecule's geometry to its lowest energy state and the subsequent computation of numerous chemical properties.
Elucidation of Electronic Structure, Charge Distribution, and Molecular Orbitals (HOMO-LUMO analysis)
The electronic structure of a molecule is key to its chemical behavior. DFT calculations can map the distribution of electrons, highlighting regions of high or low electron density. This is often visualized using Molecular Electrostatic Potential (MEP) surfaces, where different colors represent varying electrostatic potentials, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov
A critical component of electronic structure analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. nih.govmdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical properties. materialsciencejournal.org These parameters, derived from DFT calculations on analogous aromatic compounds, illustrate the type of data that would be obtained for Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate. materialsciencejournal.orgresearchgate.net
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT
| Parameter | Formula | Significance | Typical Value Range (eV) |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability | -6 to -8 |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1 to -3 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 3 to 6 |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6 to 8 |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1 to 3 |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 1.5 to 3 |
Note: The values in this table are representative examples based on similar molecules and are intended for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds.
Vibrational Frequencies (FT-IR): Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. nih.gov These computed frequencies often show systematic deviations from experimental results due to the harmonic approximation used in the calculations. To improve accuracy, the calculated values are typically multiplied by a scaling factor. ajchem-a.com Comparing the scaled theoretical spectrum with an experimental FT-IR spectrum allows for the precise assignment of vibrational modes to specific functional groups within the molecule. ajchem-a.commaterialsciencejournal.org
Table 2: Example Comparison of Experimental and DFT-Calculated Vibrational Frequencies for an Analogous Aromatic Ester
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3085 | 3090 |
| Aliphatic C-H stretch | 2980 | 2985 |
| C=O (ester) stretch | 1730 | 1745 |
| Aromatic C=C stretch | 1605 | 1610 |
| C-O stretch | 1250 | 1260 |
Note: Data is illustrative and based on typical values for similar functional groups.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). nih.gov These predictions are invaluable for assigning peaks in complex experimental spectra and confirming molecular structures. researchgate.netnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 7.4 | - |
| -CH₂- (next to phenyl) | ~2.9 | ~36 |
| -CH₂- (next to C=O) | ~2.6 | ~31 |
| -O-CH₂- (ethyl) | ~4.1 | ~61 |
| -CH₃ (ethyl) | ~1.2 | ~14 |
| -OCF₃ | - | ~121 (q) |
| C=O (ester) | - | ~172 |
Note: These are estimated values based on standard chemical shift ranges and data for analogous structures.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that result from rotation around single bonds. mdpi.com
Computational methods can be used to construct a potential energy surface (PES) by systematically rotating key dihedral angles (e.g., within the propanoate side chain) and calculating the corresponding energy. researchgate.net The points on this surface with the lowest energy correspond to the most stable conformers. This analysis reveals the preferred shape of the molecule and the energy barriers between different conformations. For the ethyl propanoate chain, key conformations would include gauche and anti arrangements, which would have distinct energies and populations at a given temperature.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a relevant reaction to model would be the hydrolysis of the ester group. DFT calculations can be used to map the entire reaction pathway from reactants to products, including the identification of any intermediates and, crucially, the transition states. researchgate.net
A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency in the computational analysis. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Modeling these pathways provides a detailed, step-by-step understanding of how the reaction occurs at a molecular level.
Solvent Effects on Molecular Conformation and Reactivity
Reactions and molecular behavior are often significantly influenced by the surrounding solvent. Computational models can account for these effects. A common method is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. liverpool.ac.uk
By performing calculations in the "gas phase" (in isolation) and then within a simulated solvent environment (e.g., water, ethanol (B145695), or dimethyl sulfoxide), one can determine how the solvent affects properties like conformational stability, electronic structure, and reaction energy barriers. materialsciencejournal.orgnih.gov For instance, a polar solvent might stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. It can also alter the relative stability of different conformers, potentially changing the molecule's preferred shape in solution.
Sophisticated Spectroscopic and Structural Characterization for Mechanistic Insights Beyond Basic Identification
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is indispensable for the unambiguous structural assignment of complex organic molecules like Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate. These techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be utilized to establish the direct one-bond correlations between proton (¹H) and carbon-¹³ (¹³C) nuclei. This experiment is crucial for assigning the signals of protonated carbons in the ethyl group, the propanoate chain, and the aromatic ring.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly vital for assigning quaternary (non-protonated) carbons. For this compound, HMBC would be key to confirming the connectivity of the carbonyl carbon of the ester, the aromatic carbon attached to the propanoate side chain, and the carbon bonded to the trifluoromethoxy group. For instance, the methylene (B1212753) protons adjacent to the phenyl ring (Cα-H) would show a correlation to the aromatic carbons C1, C2, and C6, while the methylene protons of the ethyl group (-O-CH₂-) would correlate to the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Heteronuclear Correlations for this compound in CDCl₃
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | - | ~141.5 | C2-H → C1, C3, C6; Cα-H → C1, C2, C6 |
| 2 | ~7.15 | ~118.0 | C4-H → C2, C6; C6-H → C2, C4 |
| 3 | - | ~149.5 (q, JCF ≈ 1.8 Hz) | C2-H → C3; C4-H → C3 |
| 4 | ~7.10 | ~117.5 | C2-H → C4; C5-H → C4 |
| 5 | ~7.35 | ~130.0 | C4-H → C5; C6-H → C5 |
| 6 | ~7.20 | ~124.0 | C2-H → C6; C5-H → C6; Cα-H → C6 |
| α | ~2.98 (t) | ~35.5 | Cβ-H → Cα; C2-H → Cα; C6-H → Cα |
| β | ~2.65 (t) | ~30.5 | Cα-H → Cβ; Carbonyl C |
| Carbonyl | - | ~172.0 | Cβ-H → Carbonyl C; O-CH₂-H → Carbonyl C |
| O-CH₂- | ~4.15 (q) | ~60.5 | CH₃-H → O-CH₂- |
| CH₃ | ~1.25 (t) | ~14.0 | O-CH₂-H → CH₃ |
| OCF₃ | - | ~120.5 (q, JCF ≈ 257 Hz) | - |
Note: Chemical shifts are estimates based on analogous structures. 'q' denotes a quartet due to coupling with fluorine.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of nuclei, which is essential for conformational analysis of flexible molecules in solution. researchgate.netcolumbia.edu For this compound, the ethyl propanoate side chain can rotate freely around the Cα-C(aromatic) bond.
A NOESY or ROESY experiment would reveal through-space correlations between the protons on the aromatic ring and the methylene protons (Cα-H₂) of the propanoate chain. The presence and intensity of these cross-peaks would indicate the preferred conformation or average orientation of the side chain relative to the phenyl ring. mdpi.com For example, a NOE correlation between the C2-H/C6-H aromatic protons and the Cα-H₂ protons would suggest a conformation where the side chain is folded back towards the ring. The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule in the chosen solvent. columbia.edu
High-Resolution Mass Spectrometry (HRMS) for Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₃F₃O₃). Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion would reveal its characteristic fragmentation pathways, offering definitive structural confirmation.
Under electron ionization (EI), the molecule is expected to undergo several key fragmentations. The molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the molecular formula. Common fragmentation patterns for phenyl propanoates include:
Loss of the ethoxy radical (•OCH₂CH₃): Resulting in an acylium ion [M-45]⁺.
McLafferty rearrangement: Involving the transfer of a gamma-hydrogen from the propanoate chain to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule, leading to a fragment of [M-28]⁺.
Benzylic cleavage: Cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation.
Cleavage of the ester: Loss of ethyl formate (B1220265) or related fragments.
Table 2: Predicted HRMS Fragmentation of this compound
| m/z (Calculated) | Formula | Proposed Fragment Identity |
|---|---|---|
| 262.0817 | [C₁₂H₁₃F₃O₃]⁺ | Molecular Ion [M]⁺ |
| 217.0527 | [C₁₀H₈F₃O₂]⁺ | [M - OCH₂CH₃]⁺ |
| 189.0578 | [C₉H₈F₃O]⁺ | [M - COOCH₂CH₃]⁺ |
| 173.0292 | [C₈H₄F₃O]⁺ | Ion from cleavage and rearrangement |
Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Dynamics and Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scialert.net The analysis of these spectra allows for the identification of functional groups and can provide insights into intermolecular interactions, such as hydrogen bonding. jyoungpharm.orgresearchgate.net
For this compound, the FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group. Other key bands would include the C-O stretching vibrations of the ester and the trifluoromethoxy group, C-H stretching from both the aliphatic chain and the aromatic ring, and aromatic C=C stretching. The trifluoromethoxy group would give rise to very strong and characteristic C-F stretching bands.
Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring and C-C backbone, which may be weak in the IR spectrum.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2980-2850 | 2980-2850 | Medium |
| C=O Stretch (Ester) | ~1735 | ~1735 | Strong (IR), Medium (Raman) |
| C=C Stretch (Aromatic) | 1600, 1585, 1475 | 1600, 1585, 1475 | Medium (IR), Strong (Raman) |
| C-F Stretch (-OCF₃) | 1280-1100 | 1280-1100 | Very Strong (IR), Weak (Raman) |
X-ray Crystallography for Solid-State Structural Elucidation, Disorder Analysis, and Intermolecular Interactions
Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique would yield precise measurements of all bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the solid-state conformation.
Of particular interest would be the analysis of intermolecular interactions that dictate the crystal packing. eurjchem.comresearchgate.net One could probe for weak non-covalent interactions such as C-H···O hydrogen bonds involving the ester carbonyl oxygen, or C-H···F interactions with the trifluoromethoxy group. Furthermore, C-H···π interactions, where an aliphatic or aromatic C-H bond points towards the face of a neighboring phenyl ring, could also be identified. The trifluoromethoxy group itself can be subject to rotational disorder, which can be modeled and analyzed from the crystallographic data.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
This compound is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD). These methods specifically measure the differential absorption of left- and right-circularly polarized light by chiral substances. nsf.govnih.gov
However, this section is relevant in the context of academic studies where chiral analogs might be synthesized. For instance, if a substituent were introduced at the α or β position of the propanoate chain, the molecule would become chiral. In such a case, CD spectroscopy would be an invaluable tool. It could be used to determine the absolute configuration of the newly formed stereocenter by comparing the experimental spectrum to that predicted by quantum chemical calculations. mdpi.com Furthermore, the sign and intensity of the CD signals, particularly those corresponding to the electronic transitions of the aromatic chromophore, are highly sensitive to the molecule's conformation, providing another avenue for conformational analysis in solution. miamioh.edu
Derivatization and Analog Development for Mechanistic Chemical Studies
Systematic Modification of the Ester Moiety and its Chemical Impact
The ethyl ester moiety of the title compound is a prime target for systematic modification to study its influence on chemical stability and reactivity. The nature of the alcohol portion of the ester can significantly alter properties such as susceptibility to hydrolysis and amenability to reduction.
Hydrolytic stability is a critical parameter, and it is highly dependent on the electronic and steric nature of the ester's alkyl group. Studies on similar ester-containing compounds demonstrate that the rate of hydrolysis can be finely tuned. For instance, ethyl esters are known to hydrolyze approximately two to three times more slowly than their corresponding methyl ester analogs under basic conditions. nih.gov This is attributed to the slightly greater steric bulk of the ethyl group hindering the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the electrophilic carbonyl carbon.
Conversely, introducing electron-withdrawing substituents onto the alkyl portion of the ester can dramatically accelerate hydrolysis. Research on N-acetylproline esters showed that replacing the ethyl group with a 2,2,2-trifluoroethyl group increased the hydrolysis rate by a factor of nearly 60. nih.gov This profound electronic effect demonstrates that the ester moiety can be engineered to be either highly stable or readily cleavable.
Beyond hydrolysis, the ester group can be transformed into other functional groups to create derivatives for further study. A common transformation is the reduction of the ester to a primary alcohol or an aldehyde. For the related compound, ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, reduction using reagents like diisobutylaluminium hydride (DIBAL-H) has been shown to yield the corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal. nih.gov This conversion provides a reactive carbonyl group that can participate in a wide array of subsequent reactions, such as reductive aminations or Wittig reactions, opening up pathways to a diverse set of analogs.
Table 1: Impact of Ester Modification on Relative Hydrolysis Rate This table is based on data from analogous systems to illustrate the chemical principles.
| Ester Moiety (R in -COOR) | Relative Hydrolysis Rate | Primary Chemical Impact |
| Methyl (-CH₃) | ~2-3x faster than Ethyl | Less sterically hindered, faster reaction with nucleophiles. |
| Ethyl (-CH₂CH₃) | Baseline | Reference compound. |
| Isopropyl (-CH(CH₃)₂) | Slower than Ethyl | Increased steric hindrance reduces reaction rates. |
| tert-Butyl (-C(CH₃)₃) | Significantly slower | High degree of steric bulk provides substantial kinetic stability. |
| 2,2,2-Trifluoroethyl (-CH₂CF₃) | ~60x faster than Ethyl | Strong inductive electron-withdrawal makes the carbonyl carbon highly electrophilic. nih.gov |
Chemical Functionalization of the Phenyl Ring and Propanoate Chain
Further derivatization can be achieved by introducing new functional groups to the phenyl ring or the propanoate chain. These modifications serve to probe the electronic and steric landscape of the molecule.
The trifluoromethoxy (-OCF₃) group on the phenyl ring is a moderately deactivating, meta-directing substituent for electrophilic aromatic substitution. Its strong electron-withdrawing inductive effect outweighs its weak electron-donating resonance effect. nih.gov Therefore, reactions such as nitration or halogenation would be expected to occur primarily at the positions ortho and para to the propanoate substituent and meta to the trifluoromethoxy group (i.e., positions 4, 6, and 2 of the ring). Introducing substituents at these positions would allow for a systematic study of how additional electronic perturbations are transmitted through the aromatic system to influence reactivity at the propanoate chain.
The propanoate chain itself offers sites for functionalization, particularly at the α- and β-positions relative to the ester carbonyl. The α-carbon (C2) can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This would allow for the introduction of alkyl, acyl, or halogen groups. For example, α-bromination could be achieved to install a leaving group, facilitating subsequent nucleophilic substitution reactions. The β-carbon (C3), being a benzylic position, could also be a target for radical halogenation under appropriate conditions, although reactions at the α-position are generally more common for esters. Hydroxylation at the benzylic position is another potential modification to introduce a hydrogen-bonding group. vulcanchem.comnih.govmatrix-fine-chemicals.com
Synthesis of Isosteric and Bioisosteric Analogs for Probing Structure-Reactivity Relationships
Isosteric and bioisosteric replacements are powerful tools in chemical biology and medicinal chemistry to investigate structure-activity or structure-reactivity relationships. u-tokyo.ac.jpnih.gov An isostere is a group of atoms or a molecule with a similar size, shape, and electronic configuration to another. cambridgemedchemconsulting.com This strategy allows for the evaluation of the importance of specific atoms or functional groups by replacing them with analogs that have subtly different properties.
For Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate, several isosteric modifications could be envisioned to probe the role of the trifluoromethoxy group and the phenyl ring.
Trifluoromethoxy Group Analogs: The -OCF₃ group is often considered a "pseudo-halogen" due to its electronic properties. nih.gov It is highly lipophilic and strongly electron-withdrawing. Replacing it with other groups can help determine whether its effect is primarily steric, electronic, or related to its lipophilicity. Classical isosteres would include the trifluoromethyl (-CF₃) or trifluoromethylthio (-SCF₃) groups. While -CF₃ has a similar electron-withdrawing strength, it lacks the oxygen atom, altering the geometry and potential for hydrogen bonding. The -SCF₃ group is even more lipophilic. nih.gov
Phenyl Ring Analogs: The entire phenyl ring can be replaced with a heterocyclic ring, such as pyridyl or thiophenyl, to assess the impact of heteroatoms on the molecule's electronic distribution and reactivity. nih.gov A pyridyl ring, for example, would introduce a basic nitrogen atom, fundamentally altering the acid-base properties of the analog.
Chain and Linker Isosteres: The oxygen atom of the trifluoromethoxy group could be replaced by a methylene (B1212753) group (-CH₂CF₃), or the ether linkage could be replaced entirely with a difluoromethylene ether (-OCF₂O-), which can act as a non-hydrolyzable ester isostere. cambridgemedchemconsulting.com
Table 2: Physicochemical Properties of Isosteric Substituents for the Trifluoromethoxy Group
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Character | Key Differences |
| -OCF₃ (Trifluoromethoxy) | +1.04 nih.gov | Strongly Electron-Withdrawing nih.gov | Reference group. |
| -CF₃ (Trifluoromethyl) | +0.88 nih.gov | Strongly Electron-Withdrawing mdpi.com | Slightly less lipophilic; lacks ether oxygen. |
| -SCF₃ (Trifluoromethylthio) | +1.44 nih.gov | Strongly Electron-Withdrawing | More lipophilic; larger sulfur atom. |
| -Cl (Chloro) | +0.71 | Electron-Withdrawing | Less lipophilic and less electron-withdrawing than -OCF₃. |
| -Br (Bromo) | +0.86 | Electron-Withdrawing | Similar lipophilicity to -CF₃ but different electronic and steric profile. |
Influence of Substituent Position (e.g., meta vs. para trifluoromethoxy) on Reactivity
The position of a substituent on an aromatic ring can have a dramatic influence on the molecule's electronic properties and, consequently, its chemical reactivity. researchgate.net Comparing the properties of this compound (the meta isomer) with its corresponding para isomer, Ethyl 3-[4-(trifluoromethoxy)phenyl]propanoate, highlights these effects.
The trifluoromethoxy group exerts its electronic influence through two primary mechanisms: the inductive effect (through the sigma bonds) and the resonance effect (through the pi system).
Inductive Effect (-I): The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine and oxygen atoms. This effect is distance-dependent and deactivates the entire aromatic ring.
Resonance Effect (+R): The oxygen atom has lone pairs that can be donated into the aromatic pi system. This effect is electron-donating but is significantly weakened by the electron-withdrawing pull of the CF₃ group on the oxygen's lone pairs.
In the meta-position , the substituent's influence on the rest of the molecule is dominated by the strong inductive effect. The resonance effect does not extend to the meta position in the same way it does to the ortho and para positions.
In the para-position , both the inductive and resonance effects are at play. The electron-withdrawing inductive effect is still dominant, but the weak electron-donating resonance effect directly opposes it. This can lead to subtle but significant differences in the electron density of the ring and the benzylic position of the propanoate chain compared to the meta isomer.
Table 3: Comparison of Properties for meta vs. para Isomers
| Property | Ethyl 3-[3 -(trifluoromethoxy)phenyl]propanoate (meta) | Ethyl 3-[4 -(trifluoromethoxy)phenyl]propanoate (para) | Rationale for Difference |
| Electronic Effect at Benzylic Carbon | Primarily strong inductive withdrawal (-I). | Strong inductive withdrawal (-I) and weak, opposing resonance donation (+R). | The resonance effect operates differently at the meta vs. para positions relative to the side chain. |
| Aromatic Ring Electron Density | Deactivated by induction. | Deactivated by induction, with minor resonance donation. | The interplay of inductive and resonance effects leads to different charge distributions. |
| Predicted Reactivity in Electrophilic Substitution | Less deactivated than para isomer. | More deactivated than meta isomer. | The para position allows for more direct electronic communication between the -OCF₃ and the reaction center. |
| Dipole Moment | Expected to be different from para isomer. | Expected to be different from meta isomer. | The vector sum of bond dipoles changes with substituent position. |
Future Research Directions and Unresolved Academic Challenges
Exploration of Novel Catalytic Systems for Greener and More Selective Transformations
The development of environmentally benign and highly selective methods for the synthesis and transformation of ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate is a key area for future investigation. Current synthetic routes may rely on stoichiometric reagents or harsh reaction conditions, prompting the search for catalytic alternatives.
One promising avenue is the application of biocatalysis. For instance, the asymmetric reduction of related ketones to chiral alcohols has been successfully achieved using recombinant E. coli whole cells, suggesting that enzymatic systems could be developed for the stereoselective synthesis of chiral derivatives of this compound. nih.gov Such biocatalytic processes often operate in aqueous media under mild conditions, offering a significant green advantage.
Furthermore, the exploration of novel transition metal catalysts could lead to more efficient and selective cross-coupling and functionalization reactions at various positions on the molecule. The trifluoromethoxy group can influence the electronic properties of the aromatic ring, and understanding its interplay with different catalytic cycles is crucial for designing new transformations. Research into earth-abundant metal catalysts, such as iron or copper, could also provide more sustainable alternatives to precious metal catalysts.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into continuous flow chemistry and automated platforms presents a significant opportunity for process optimization and discovery. nih.gov Continuous flow systems offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. mdpi.commdpi.com
For a multi-step synthesis, a modular "assembly line" approach in a continuous flow setup can be envisioned. nih.gov This would involve sequential reactor modules for each synthetic step, potentially including in-line purification and analysis. Such a system would enable the rapid and efficient production of a library of derivatives for screening purposes. Automated platforms, guided by machine learning algorithms, could further accelerate the optimization of reaction conditions and even suggest novel synthetic routes. nih.gov
Table 1: Potential Advantages of Continuous Flow Synthesis
| Feature | Advantage | Relevance to this compound |
| Precise Control | Improved yield and selectivity | Fine-tuning reactions involving the sensitive trifluoromethoxy group. |
| Enhanced Safety | Small reaction volumes, better heat dissipation | Handling of potentially energetic intermediates or reagents. |
| Scalability | "Numbering-up" by running multiple reactors in parallel | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Automation | High-throughput screening and optimization | Rapid generation of derivatives with varied substitution patterns. |
Deeper Understanding of Electronic and Steric Effects of Fluorinated Substituents on Reaction Selectivity
The trifluoromethoxy group (-OCF3) is known to exert strong electronic and steric effects that significantly influence the reactivity and selectivity of reactions involving the phenyl ring. While it is understood to be a strongly electron-withdrawing and highly lipophilic group, a more nuanced understanding of its impact in various reaction contexts is needed.
Future research should focus on systematically quantifying the electronic and steric parameters of the 3-(trifluoromethoxy)phenyl moiety. This could involve kinetic studies of benchmark reactions to determine Hammett parameters and other quantitative descriptors. researchgate.net Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into how the trifluoromethoxy group affects the electron distribution and orbital energies of the aromatic ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack at different positions. acs.org A deeper understanding of these effects will be critical for predicting and controlling the regioselectivity of synthetic transformations. For example, in electrophilic aromatic substitutions, the stability of Wheland intermediates is a key determinant of the reaction outcome, and this is influenced by both electronic and steric factors. acs.org
Computational Design of Novel Derivatives with Tailored Reactivity Profiles
Computational chemistry and molecular modeling are powerful tools for the rational design of novel derivatives of this compound with specific, tailored reactivity profiles. By employing quantum chemical calculations, it is possible to predict how the introduction of different functional groups at various positions on the molecule will alter its electronic structure, and consequently, its reactivity. nih.gov
For example, DFT calculations can be used to model transition states of potential reactions, allowing for the in-silico screening of different catalysts or reaction conditions. nih.gov This can help to identify promising synthetic routes before they are attempted in the laboratory, saving time and resources. Furthermore, computational methods can be used to design derivatives with specific photophysical or biological properties by predicting parameters such as absorption spectra, redox potentials, and binding affinities to biological targets. This predictive power can guide synthetic efforts towards molecules with a higher probability of desired activity.
Potential Role in Emerging Fields (e.g., organocatalysis, photoredox chemistry) as a specialized reagent or substrate
The unique electronic properties imparted by the trifluoromethoxy group make this compound an interesting candidate for exploration as a specialized reagent or substrate in emerging fields of catalysis.
In organocatalysis , where small organic molecules are used to catalyze reactions, the electronic nature of the substrate is often critical for achieving high enantioselectivity. The trifluoromethoxy group could influence the non-covalent interactions between the substrate and the chiral organocatalyst, potentially leading to novel stereoselective transformations.
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.gov Trifluoromethoxy-substituted aromatic compounds have been shown to participate in photoredox-catalyzed reactions, such as C-H trifluoromethoxylation of arenes. nih.gov this compound could serve as a substrate in photoredox-catalyzed cross-coupling reactions or as a precursor for the generation of radical intermediates. The development of photoredox-mediated reactions involving this compound could provide access to novel molecular architectures that are difficult to synthesize using traditional methods. semanticscholar.orgnih.gov
Q & A
Q. What are the common synthetic routes for Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves esterification of 3-[3-(trifluoromethoxy)phenyl]propanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Multi-step approaches may include halogenation of precursor aromatic rings followed by nucleophilic substitution or coupling reactions. For example, highlights the use of brominated intermediates and controlled temperatures (0–25°C) in solvents like dichloromethane (DCM) or toluene. Optimization studies ( ) demonstrate that solvent choice significantly impacts yield:
Q. How is the structural integrity of this compound confirmed in research settings?
Methodological Answer: Structural characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR identifies ester carbonyl signals (~170 ppm) and trifluoromethoxy (-OCF₃) splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 276.21 g/mol for C₁₂H₁₁F₃O₄) .
- Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. What strategies are employed to optimize regioselectivity in synthesizing derivatives of this compound?
Methodological Answer: Regioselectivity is controlled by:
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor nucleophilic substitution at the para position of the trifluoromethoxy group .
- Catalytic Systems : Palladium catalysts in Buchwald-Hartwig amination () enable selective C-N bond formation on the aromatic ring.
- Temperature Gradients : Lower temperatures (-75°C with DIBALH in THF) reduce side reactions during reduction steps .
Q. How does the trifluoromethoxy substituent influence reactivity compared to halogenated analogs?
Methodological Answer: The -OCF₃ group enhances:
- Electrophilicity : The electron-withdrawing effect activates the aromatic ring for electrophilic substitution, unlike methoxy (-OCH₃) groups .
- Metabolic Stability : Comparative in vitro studies () show trifluoromethoxy derivatives resist oxidative degradation better than chloro or bromo analogs.
- Lipophilicity : LogP calculations () indicate higher membrane permeability compared to hydroxylated analogs.
Q. What in vitro models are used to study biological interactions, and what key findings exist?
Methodological Answer:
- Enzyme Inhibition Assays : this compound inhibits cytochrome P450 isoforms (CYP3A4/CYP2D6) at IC₅₀ values of 15–20 μM, suggesting drug-drug interaction risks .
- Receptor Binding Studies : Docking simulations () predict affinity for G-protein-coupled receptors (GPCRs), with ΔG values of -9.2 kcal/mol, comparable to known ligands.
- Cytotoxicity Profiling : MTT assays in HepG2 cells show low toxicity (EC₅₀ > 100 μM), supporting further therapeutic exploration .
Q. Key Data Contradictions and Resolutions
- Synthesis Yields : reports 60% yield for DIBALH-mediated reduction in THF, contrasting with >90% yields for PDBBA in toluene. Resolution: Steric hindrance and solvent polarity differences explain variability .
- Biological Activity : Some studies () report moderate anti-inflammatory effects, while others () emphasize enzyme inhibition. Context-dependent mechanisms (e.g., cell type or concentration) may account for discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
